molecular formula C21H22N4S B4048924 4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Cat. No.: B4048924
M. Wt: 362.5 g/mol
InChI Key: NSZOKQZUWNBCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile is a useful research compound. Its molecular formula is C21H22N4S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.15651789 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Exposure Studies

  • Human Exposure to Carcinogenic Heterocyclic Amines : A study investigated the presence of carcinogenic heterocyclic amines (HCAs) in the urine of healthy volunteers consuming a normal diet, demonstrating continual exposure to these compounds through food. This research highlights the importance of understanding the metabolism and potential health impacts of HCAs, which share structural similarities with many synthetic compounds including potentially the one you're interested in (Hirofumi Ushiyama et al., 1991).

  • Metabolism of UV Filters in Humans : Another study focused on the metabolism and urinary excretion kinetics of Uvinul A plus®, a UV filter. The research provides insights into the human body's ability to metabolize and excrete chemicals, including identifying major urinary metabolites, which could be relevant for understanding the metabolism of complex organic molecules (M. Stoeckelhuber et al., 2020).

Pharmacokinetics and Therapeutic Effects

  • Pharmacokinetics of Antiulcer Compounds : A study on the tolerability and pharmacokinetics of KW-5805, an antiulcer compound, in humans provides an example of how new compounds are evaluated for therapeutic potential. Understanding the absorption, distribution, metabolism, and excretion (ADME) of new drugs is crucial for their development and safety assessment (B. Uckert et al., 1989).

  • Treatment of Acanthamoeba Keratitis with Polyhexamethylene Biguanide : This study exemplifies the application of chemical compounds in treating infections, demonstrating the effectiveness of PHMB against Acanthamoeba keratitis. It underscores the potential for chemical compounds to serve as therapeutic agents for a variety of conditions (D. Larkin et al., 1991).

Methodological Approaches

  • Scintigraphic Detection of Melanoma Metastases : Research on the use of radiolabeled benzamide for imaging melanoma metastases illustrates the application of chemical compounds in diagnostic imaging. Such methodologies are crucial for the early detection and treatment of cancers (L. Maffioli et al., 1994).

Properties

IUPAC Name

4-(diethylamino)-7-phenyl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4S/c1-3-25(4-2)19-18-16-10-11-21(13-22,15-8-6-5-7-9-15)12-17(16)26-20(18)24-14-23-19/h5-9,14H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZOKQZUWNBCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C3=C(CC(CC3)(C#N)C4=CC=CC=C4)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
Reactant of Route 3
4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
Reactant of Route 5
4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.